Head-to-Head Cytotoxicity vs. Plinabulin
Tubulin inhibitor 44 demonstrates significantly higher cytotoxic potency than the parent compound plinabulin in a direct head-to-head comparison. It exhibits a 2.1-fold to 27.3-fold improvement in IC50 across multiple cell lines, including NCI-H460 (lung cancer) and BxPC-3 (pancreatic cancer) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | NCI-H460: 0.96 nM; BxPC-3: 0.66 nM; HT-29: 0.61 nM |
| Comparator Or Baseline | Plinabulin: NCI-H460: 26.2 nM; BxPC-3: 4.4 nM |
| Quantified Difference | NCI-H460: 27.3x more potent; BxPC-3: 6.7x more potent; HT-29: >1.9x more potent |
| Conditions | In vitro MTT assay; NCI-H460, BxPC-3, and HT-29 human cancer cell lines; 72 h treatment [1][2]. |
Why This Matters
This superior potency allows for lower experimental concentrations, reducing potential off-target effects and improving assay window.
- [1] Wang S, Zhong C, Li F, Ding Z, Tang Y, Li W. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure. Mol Divers. 2024 Apr 23. doi: 10.1007/s11030-024-10835-7. View Source
- [2] PMC. In vitro anti-proliferative activity of DKP derivatives in BxPC-3 and NCI-H460 cell lines. Table 1. View Source
